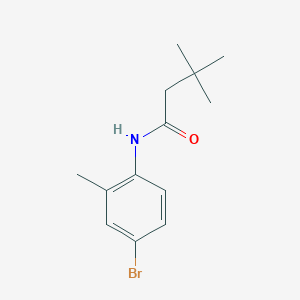![molecular formula C21H20N4O4S B297187 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297187.png)
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Furosemide Schiff base and is a derivative of Furosemide, a diuretic drug. Furosemide Schiff base has shown promising results in various scientific studies, which have led to its investigation as a potential drug candidate.
作用機序
The mechanism of action of Furosemide Schiff base is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been suggested that Furosemide Schiff base may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It may also act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Furosemide Schiff base has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. Furosemide Schiff base has also been shown to have anticonvulsant activity in animal models of epilepsy. It has been suggested that Furosemide Schiff base may have a neuroprotective effect and may prevent the progression of neurodegenerative diseases.
実験室実験の利点と制限
Furosemide Schiff base has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily scaled up for large-scale production. Furosemide Schiff base is also readily available and affordable. However, there are limitations to its use in lab experiments. Furosemide Schiff base has low solubility in water, which can make it difficult to administer in certain experiments. It may also have limited stability under certain conditions, which can affect its efficacy.
将来の方向性
There are several future directions for the research on Furosemide Schiff base. One potential direction is to investigate its efficacy and safety as a drug candidate for the treatment of various diseases. Further studies are required to establish its pharmacokinetics and pharmacodynamics, as well as its potential side effects. Another future direction is to investigate its mechanism of action in more detail. This may provide insights into its potential therapeutic applications and may lead to the development of more effective drugs. In addition, the development of new synthesis methods for Furosemide Schiff base may lead to the discovery of new derivatives with improved efficacy and safety profiles.
Conclusion:
Furosemide Schiff base is a chemical compound that has shown potential therapeutic applications in various scientific studies. Its synthesis is relatively simple, and it has several advantages for lab experiments. Furosemide Schiff base has been investigated for its anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is required to establish its efficacy and safety as a drug candidate and to investigate its mechanism of action in more detail.
合成法
The synthesis of Furosemide Schiff base involves the reaction of Furosemide with piperazine and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction yields a Schiff base, which is then treated with 4-methylbenzaldehyde to obtain the final product. The synthesis procedure is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Furosemide Schiff base has shown potential therapeutic applications in various scientific studies. It has been investigated for its anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. Furosemide Schiff base has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. These studies have shown promising results, and further research is required to establish its efficacy and safety as a drug candidate.
特性
分子式 |
C21H20N4O4S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
(5E)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-6-15(7-5-14)25-19(27)16(18(26)22-21(25)30)13-23-8-10-24(11-9-23)20(28)17-3-2-12-29-17/h2-7,12-13H,8-11H2,1H3,(H,22,26,30)/b16-13+ |
InChIキー |
YROUIWVMKOCMRK-DTQAZKPQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)




![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)